

A Comprehensive Technical Guide to Dimsyl Sodium in Organic Chemistry

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Compound of Interest

Compound Name: **Dimsyl sodium**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history, preparation, properties, and applications of **dimsyl sodium**, a powerful reagent in organic synthesis. From its discovery to its modern-day utility, this document provides a technical overview for professionals in the chemical and pharmaceutical sciences.

Introduction: A Historical Perspective

Dimsyl sodium, the sodium salt of the methylsulfinyl carbanion ($[\text{CH}_3\text{S}(\text{O})\text{CH}_2]^- \text{Na}^+$), emerged as a reagent of significant interest in the mid-20th century. Its development is intrinsically linked to the exploration of dimethyl sulfoxide (DMSO) as a solvent and reactant.

Discovery and Pioneering Work: The pioneering work on **dimsyl sodium** was conducted by E.J. Corey and Michael Chaykovsky. Their research in the early 1960s established its utility as a potent base and nucleophile, opening new avenues for carbon-carbon bond formation and the synthesis of complex organic molecules. Their seminal publications laid the groundwork for the widespread adoption of this reagent in synthetic organic chemistry.^[1]

Evolution of Applications: Initially recognized for its ability to deprotonate weakly acidic carbon and nitrogen compounds, the applications of **dimsyl sodium** rapidly expanded. It became a key reagent in the generation of sulfur ylides for the now-famous Corey-Chaykovsky reaction, a cornerstone for the synthesis of epoxides and cyclopropanes.^{[2][3][4][5]} Over the decades, its

utility has been demonstrated in a plethora of reactions, including alkylations, condensations, and eliminations.^[6]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of **dimsyl sodium** is crucial for its effective and safe use in the laboratory.

Basicity and Nucleophilicity: **Dimsyl sodium** is a powerful Brønsted base, a consequence of the relatively low acidity of its conjugate acid, DMSO, which has a pKa of approximately 35 in DMSO.^{[7][8]} This high basicity allows for the deprotonation of a wide range of weakly acidic protons. The methylsulfinyl carbanion is also a potent nucleophile, readily participating in substitution and addition reactions.

Thermal Stability and Safety: **Dimsyl sodium** solutions in DMSO are known to be thermally unstable and can decompose exothermically, particularly at elevated temperatures. Reports indicate that decomposition can begin at temperatures as low as 50°C, and the process can become vigorous, posing a significant safety hazard if not properly managed. This thermal instability necessitates careful temperature control during its preparation and use.

Spectroscopic Characterization:

- **¹H NMR (DMSO-d₆):** The proton NMR spectrum of **dimsyl sodium** in DMSO-d₆ is expected to show a characteristic signal for the methylene protons of the carbanion. Due to the electron-donating nature of the negative charge, this signal would be shifted upfield compared to the methyl protons of DMSO. The residual DMSO peak in DMSO-d₆ typically appears around δ 2.50 ppm.^[9]
- **¹³C NMR (DMSO-d₆):** The carbon NMR spectrum provides information about the carbon framework. The carbon atom bearing the negative charge in **dimsyl sodium** is expected to exhibit a distinct chemical shift. The methyl carbons of the DMSO solvent resonate at approximately 39.52 ppm.^{[9][10]}
- **Infrared (IR) Spectroscopy:** The IR spectrum of **dimsyl sodium** is characterized by the vibrational modes of the methylsulfinyl group. The S=O stretching frequency is a particularly useful diagnostic tool. In DMSO, this band appears around 1055 cm⁻¹. Upon formation of the

dimsyl anion, changes in the electron distribution around the sulfoxide group will influence the position of this band.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the use of **dimsyl sodium** in organic synthesis.

Table 1: pKa Values of Representative Weak Acids Deprotonated by **Dimsyl Sodium** in DMSO

| Compound | Structure | pKa in DMSO |
|------------------|---|-------------|
| Toluene | C ₆ H ₅ CH ₃ | ~43 |
| Diphenylmethane | (C ₆ H ₅) ₂ CH ₂ | 32.1 |
| Triphenylmethane | (C ₆ H ₅) ₃ CH | 30.6 |
| Acetone | CH ₃ C(O)CH ₃ | 26.5 |
| Acetophenone | C ₆ H ₅ C(O)CH ₃ | 24.7 |
| Phenylacetylene | C ₆ H ₅ C≡CH | 28.8 |
| Fluorene | 22.6 | |
| Indene | 20.1 | |
| Water | H ₂ O | 31.4 |
| Methanol | CH ₃ OH | 29.0 |

Data sourced from the Bordwell pKa database in DMSO.[11][12][13][14][15]

Table 2: Representative Yields for Corey-Chaykovsky Reactions Using **Dimsyl Sodium**

| Substrate | Reagent | Product Type | Yield (%) |
|---------------------------|--|--------------|-----------|
| Cyclohexanone | Trimethylsulfonium iodide / Dimsyl Sodium | Epoxide | >95 |
| Benzaldehyde | Trimethylsulfonium iodide / Dimsyl Sodium | Epoxide | ~90 |
| Chalcone | Dimethylsulfoxonium methylide (from dimsyl sodium) | Cyclopropane | High |
| 4-tert-Butylcyclohexanone | Trimethylsulfonium iodide / Dimsyl Sodium | Epoxide | 85-95 |
| Propiophenone | Trimethylsulfonium iodide / Dimsyl Sodium | Epoxide | ~80 |

Yields are representative and can vary based on specific reaction conditions.

Table 3: Representative Yields for Alkylation Reactions Using **Dimsyl Sodium**

| Substrate | Alkylation Agent | Product | Yield (%) |
|-----------------------|--------------------------------------|----------------------------------|---------------------|
| 2-Methylcyclohexanone | Methyl Iodide | 2,6-Dimethylcyclohexanone | High |
| Phenylacetonitrile | Benzyl Bromide | 2,3-Diphenylpropanenitrile | >90 |
| Acetophenone | Ethyl Iodide | 1-Phenyl-1-butanone | ~75 |
| Isoquinoline | Dimsyl sodium (as methylating agent) | 1-Methylisoquinoline | Nearly quantitative |
| N-Haloamides | (intramolecular) | Lactams (4, 5, 6-membered rings) | Good to High |

Yields are representative and can vary based on specific reaction conditions.[\[1\]](#)[\[6\]](#)

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the successful and safe application of **Dimsyl sodium**.

Protocol 1: Preparation of **Dimsyl Sodium** Solution in DMSO

Materials:

- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Anhydrous hexane or petroleum ether
- Three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer.

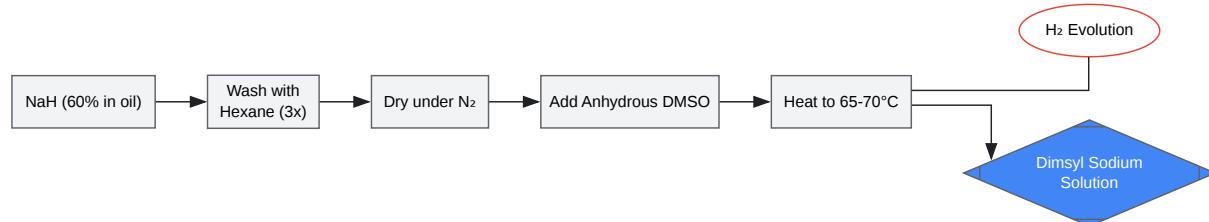
Procedure:

- Preparation of NaH: In a fume hood, weigh the required amount of 60% NaH dispersion and transfer it to the reaction flask.
- Washing of NaH: Add anhydrous hexane or petroleum ether to the flask to suspend the NaH. Stir the suspension for 5-10 minutes and then stop stirring, allowing the NaH to settle. Carefully decant the supernatant. Repeat this washing procedure two more times to remove the mineral oil.
- Drying of NaH: After the final wash, dry the NaH powder under a stream of dry nitrogen to remove any residual solvent.
- Reaction with DMSO: Carefully add anhydrous DMSO to the flask containing the dry NaH under a positive pressure of nitrogen.
- Heating: Gently heat the mixture to 65-70°C with efficient stirring. The evolution of hydrogen gas should be observed. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and maintain careful temperature control.
- Completion of Reaction: Continue heating and stirring until the evolution of hydrogen gas ceases (typically 45-60 minutes). The solution will turn to a characteristic dark green or greyish-green color, indicating the formation of **dimsyl sodium**.
- Cooling and Storage: Cool the solution to room temperature. The **dimsyl sodium** solution is now ready for use. For storage, it should be kept under an inert atmosphere (nitrogen or argon) and refrigerated to minimize decomposition.

Mandatory Visualizations

Diagram 1: Preparation of **Dimsyl Sodium**

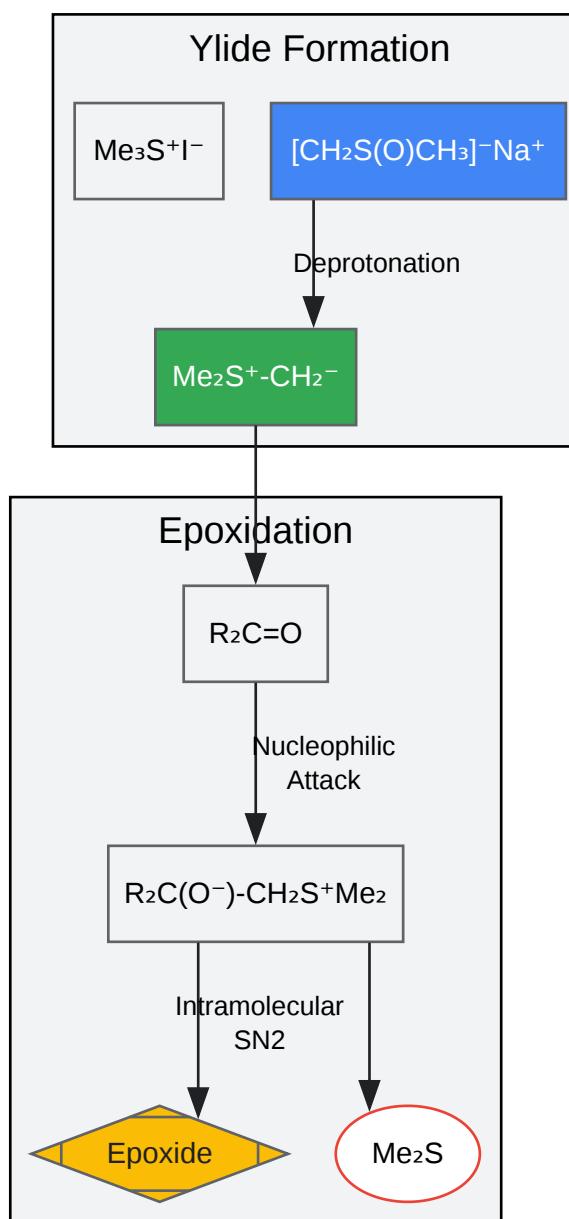
Workflow for the Preparation of Dimsyl Sodium

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Caption: Workflow for the preparation of **dimsyl sodium** from sodium hydride and DMSO.

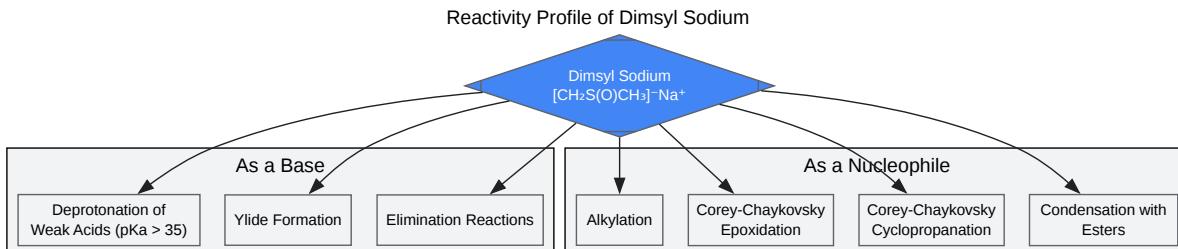
Diagram 2: Corey-Chaykovsky Epoxidation Mechanism

Mechanism of the Corey-Chaykovsky Epoxidation

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Caption: Mechanism of the Corey-Chaykovsky epoxidation using a sulfur ylide.[2][3][4][5]

Diagram 3: Reactivity Relationships of **Dimsyl Sodium**



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Caption: The dual reactivity of **dimsyl sodium** as a strong base and a potent nucleophile.

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